Methionine platinum dichloride
CAS No.: 31674-58-5
Cat. No.: VC20674826
Molecular Formula: C5H11Cl2NO2PtS
Molecular Weight: 415.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31674-58-5 |
|---|---|
| Molecular Formula | C5H11Cl2NO2PtS |
| Molecular Weight | 415.2 g/mol |
| IUPAC Name | 2-amino-4-methylsulfanylbutanoate;hydron;platinum(2+);dichloride |
| Standard InChI | InChI=1S/C5H11NO2S.2ClH.Pt/c1-9-3-2-4(6)5(7)8;;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H;/q;;;+2/p-2 |
| Standard InChI Key | KUUWJEBNGYSFNN-UHFFFAOYSA-L |
| Canonical SMILES | [H+].CSCCC(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2] |
Introduction
Synthesis and Characterization of Methionine Platinum Dichloride
Synthetic Methodology
The synthesis of methionine platinum dichloride involves the reaction of methionine with platinum dichloride complexes in aqueous or methanolic solutions. The process typically follows a ligand substitution mechanism, where the aqua ligand in cis-[PtCl(NH₃)₂(H₂O)]⁺ is replaced by the sulfur atom of methionine . Key steps include:
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Hydrolysis of Precursor Complexes: Platinum(II) precursors such as cisplatin undergo hydrolysis in aqueous media to generate reactive aqua species.
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Methionine Coordination: The sulfur atom of methionine displaces water or chloride ligands, forming intermediate complexes like cis-[PtCl(NH₃)₂(Met)]⁺ .
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Chelation and Isomerization: Under specific pH conditions, the complex may isomerize or form chelated structures via coordination of additional donor atoms (e.g., nitrogen from the amino group) .
Characterization Techniques
Advanced spectroscopic and computational methods are employed to elucidate the structure and reactivity of methionine platinum dichloride:
Structural and Coordination Dynamics
Binding Motifs
Methionine platinum dichloride exhibits diverse coordination modes due to methionine’s multifunctional groups:
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Sulfur Ligation: The thioether group (-SCH₃) serves as the primary binding site, leveraging platinum’s affinity for soft Lewis bases .
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Chelation Potential: At higher pH, the amino and carboxylate groups may participate in bidentate coordination, forming thermodynamically stable chelates .
Isomeric Variability
The compound exists in multiple isomeric forms depending on reaction conditions:
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Geometric Isomerism: Cis and trans configurations relative to the ammonia ligands.
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Linkage Isomerism: Alternate binding sites (e.g., S vs. N coordination) in acidic vs. alkaline environments .
Biological Implications and Pharmacokinetic Interactions
Interaction with Biomolecules
Methionine platinum dichloride influences biological systems through:
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Disulfide Bond Cleavage: The platinum center may disrupt disulfide bridges in proteins, altering their tertiary structure.
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Methionine Cycle Modulation: By sequestering methionine, the compound could interfere with one-carbon metabolism and methylation processes.
Comparative Analysis with Platinum Therapeutics
The table below contrasts methionine platinum dichloride with established platinum-based drugs:
Recent Research Advancements
Reaction Pathway Elucidation
Studies using electrospray ionization (ESI) and IR spectroscopy have delineated the stepwise mechanism of methionine platination:
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Preassociation Complex Formation: The encounter complex {cis-[PtCl(NH₃)₂(H₂O)]⁺·Met} is stabilized in the gas phase .
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Ligand Exchange: Vibrational excitation promotes water displacement, yielding cis-[PtCl(NH₃)₂(Met)]⁺ .
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Ammonia Loss and Chelation: Subsequent NH₃ departure facilitates chelate formation ([PtCl(NH₃)(Met)]⁺), emphasizing sulfur’s dominance in coordination .
Catalytic Applications
Dinuclear platinum complexes incorporating methionine ligands demonstrate catalytic activity in peptide bond hydrolysis. For example, [{Pt(en)Cl}₂(μ-qx)]Cl₂·2H₂O cleaves Met-Gly amide bonds at pH 2.0–2.5, highlighting potential for targeted protein modification .
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